molecular formula C7H8ClNO2 B082133 3-Aminobenzoic acid hydrochloride CAS No. 15151-51-6

3-Aminobenzoic acid hydrochloride

Cat. No.: B082133
CAS No.: 15151-51-6
M. Wt: 173.6 g/mol
InChI Key: PTTMMENRLMBXGK-UHFFFAOYSA-N
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Description

3-Aminobenzoic acid hydrochloride is an organic compound with the molecular formula C7H7NO2·HCl. It is a derivative of 3-aminobenzoic acid, where the amino group is positioned meta to the carboxyl group on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobenzoic acid hydrochloride can be synthesized through the reduction of 3-nitrobenzoic acid. The reduction process typically involves the use of reducing agents such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) at low temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-nitrobenzoic acid using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere. The resulting 3-aminobenzoic acid is then reacted with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-nitrobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form 3-aminobenzoic acid using reducing agents like tin(II) chloride.

    Substitution: It can undergo electrophilic substitution reactions, where the amino group directs incoming electrophiles to the meta position on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

3-Aminobenzoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

    Anthranilic Acid (2-Aminobenzoic Acid): Similar to 3-aminobenzoic acid but with the amino group in the ortho position.

    4-Aminobenzoic Acid: Has the amino group in the para position relative to the carboxyl group.

    Aminomethylbenzoic Acid: Contains an additional methyl group on the benzene ring.

Uniqueness: 3-Aminobenzoic acid hydrochloride is unique due to the meta positioning of the amino group, which influences its reactivity and the types of reactions it undergoes. This positioning also affects its interaction with enzymes and other molecular targets, making it distinct from its ortho and para counterparts .

Properties

IUPAC Name

3-aminobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTMMENRLMBXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164800
Record name 3-Aminobenzoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15151-51-6
Record name Benzoic acid, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15151-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminobenzoic acid hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminobenzoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminobenzoic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main finding of the research paper "The crystal and molecular structure of 3-aminobenzoic acid hydrochloride"?

A1: The research paper focuses on determining the crystal and molecular structure of this compound using X-ray crystallography. [] While the abstract doesn't provide specific details about the structure itself, it suggests that the study successfully determined the arrangement of atoms and bonds within the molecule and its crystal lattice. This information is valuable for understanding the compound's physical and chemical properties.

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